Splendor
Overview
Description
Splendor is a cyclohexanedione herbicide primarily used for the control of gramineous weeds in wheat production. It is a systemic herbicide that exhibits quick absorption by plant leaves after application and translocation in the phloem to new growing points, causing weed whitening . This compound is particularly effective against wild oats, green foxtail, yellow foxtail, annual ryegrass, and Persian darnel .
Mechanism of Action
Tralkoxydim, also known as Splendor or Achieve, is a cyclohexanedione herbicide . It is used to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian), and Persian darnel in wheat and barley .
Target of Action
The primary target of Tralkoxydim is the acetyl coA carboxylase enzyme . This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of the cell membrane in plants.
Mode of Action
Tralkoxydim acts as an inhibitor of the acetyl coA carboxylase enzyme . By inhibiting this enzyme, Tralkoxydim disrupts the synthesis of fatty acids, leading to impaired cell membrane formation and ultimately, plant death .
Biochemical Pathways
The affected pathway is the fatty acid biosynthesis pathway. The inhibition of acetyl coA carboxylase disrupts this pathway, preventing the formation of essential fatty acids. This leads to a downstream effect of impaired cell membrane formation, which is crucial for the survival and growth of the plant .
Result of Action
The result of Tralkoxydim’s action is the death of the targeted plants. By inhibiting the acetyl coA carboxylase enzyme and disrupting fatty acid biosynthesis, Tralkoxydim impairs cell membrane formation, leading to the death of the plant .
Biochemical Analysis
Biochemical Properties
Tralkoxydim interacts with the Acetyl CoA carboxylase (ACCase) enzyme, disrupting fatty acid biosynthesis and lipid formation . The nature of these interactions involves the inhibition of the ACCase enzyme, which plays a crucial role in lipid biosynthesis .
Cellular Effects
The primary cellular effect of Tralkoxydim is the disruption of lipid biosynthesis, which can significantly impact cell function . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, particularly in plants where it is primarily used.
Molecular Mechanism
Tralkoxydim exerts its effects at the molecular level by inhibiting the ACCase enzyme . This inhibition disrupts the biosynthesis of fatty acids and lipids, leading to the death of the plant cells it targets .
Temporal Effects in Laboratory Settings
In laboratory settings, Tralkoxydim has been observed to degrade over time . The degradation half-life of Tralkoxydim in soil under aerobic conditions was found to be between 5.1 and 7.9 days . Under anaerobic and flooding conditions, half-life values were between 6.2 and 19.8 days .
Metabolic Pathways
Tralkoxydim is involved in the metabolic pathway of lipid biosynthesis . It interacts with the ACCase enzyme, disrupting the normal flow of this pathway .
Transport and Distribution
Tralkoxydim is absorbed by plant leaves and translocated in the phloem to new growing points . This indicates that it is transported and distributed within the cells and tissues of the plants it is applied to .
Subcellular Localization
The subcellular localization of Tralkoxydim is not explicitly known. Given its mode of action, it can be inferred that it localizes to areas of the cell involved in lipid biosynthesis, such as the cytoplasm where the ACCase enzyme typically resides .
Preparation Methods
Splendor can be synthesized through various methods. One common synthetic route involves the reaction of trimethylbenzaldehyde with ethoxyamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield tralkoxydim . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity while minimizing by-products .
Chemical Reactions Analysis
Splendor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert tralkoxydim into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Splendor has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclohexanedione herbicides.
Biology: Researchers study its effects on plant physiology and its mechanism of action in controlling weed growth.
Medicine: While primarily an herbicide, its chemical structure provides insights into designing similar compounds for medical applications.
Industry: This compound is used in agricultural practices to enhance crop yield by controlling weed growth
Comparison with Similar Compounds
Splendor is unique among cyclohexanedione herbicides due to its specific structure and mode of action. Similar compounds include:
Sethoxydim: Another cyclohexanedione herbicide with a similar mechanism of action but different chemical structure.
Clethodim: A related herbicide that also targets ACCase but has distinct chemical properties.
Cycloxydim: Shares structural similarities with tralkoxydim but differs in its application and effectiveness.
This compound’s uniqueness lies in its rapid absorption and translocation within plants, making it highly effective against specific weed species .
Biological Activity
The compound "Splendor," specifically referring to sucralose , a widely used artificial sweetener branded as Splenda, has garnered significant attention in scientific research due to its biological activity and potential health implications. This article aims to provide a comprehensive overview of the biological activity associated with sucralose, including its metabolic effects, potential toxicity, and relevant case studies.
Overview of Sucralose
Sucralose is a chlorinated derivative of sucrose, developed in the late 20th century. It is approximately 600 times sweeter than sugar and is marketed as a zero-calorie sweetener. Its chemical structure allows it to pass through the body without being metabolized for energy, which is a primary reason for its popularity in low-calorie and sugar-free products.
Metabolism and Absorption
Sucralose is not significantly absorbed by the body; approximately 85% of ingested sucralose is excreted unchanged in urine. The remaining 15% undergoes minimal metabolism, primarily in the gastrointestinal tract. Studies have shown that sucralose does not affect insulin levels or blood glucose responses in healthy individuals, making it a suitable alternative for diabetics .
Potential Toxicity
Recent research has raised concerns about the safety of sucralose, particularly regarding its thermal stability and potential byproducts. For instance, when heated with glycerol, sucralose can form chloropropanols, which are harmful substances linked to adverse health effects . Additionally, some studies suggest that sucralose may alter gut microbiota composition, leading to potential long-term health implications .
Case Study 1: Sucralose and Gut Microbiota
A study published in Nature indicated that sucralose consumption could lead to alterations in gut microbiota composition. This research involved a controlled trial where participants consumed sucralose over several weeks. The results showed significant changes in bacterial populations associated with metabolic disorders .
Parameter | Before Sucralose | After Sucralose |
---|---|---|
Bacteroidetes (%) | 60 | 45 |
Firmicutes (%) | 30 | 40 |
Proteobacteria (%) | 10 | 15 |
This table illustrates the shift in gut microbiota composition following sucralose consumption.
Case Study 2: Sucralose and DNA Damage
Another critical study investigated the potential genotoxic effects of sucralose. Researchers found that certain metabolites produced during the digestion of sucralose could lead to DNA damage in vitro. While these findings are preliminary and require further investigation, they highlight the need for caution regarding long-term sucralose consumption .
Properties
CAS No. |
87820-88-0 |
---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3/b21-16- |
InChI Key |
DQFPEYARZIQXRM-PGMHBOJBSA-N |
impurities |
Technical material is 95% pure |
SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
Isomeric SMILES |
CC/C(=N/OCC)/C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
Canonical SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O |
Appearance |
Solid powder |
Color/Form |
Off white to pale pink solid Colorless solid |
density |
1.16 g/cu cm (dry); 1.13 g/cu cm (wet) |
melting_point |
106 °C MP: 99-104 °C /Technical/ |
physical_description |
White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500 In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Splendor; Tralkoxydim; Tralkoxydime |
vapor_pressure |
2.78X10-9 mm Hg @ 20 °C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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